molecular formula C14H22N2 B104929 1-benzyl-N,4-dimethylpiperidin-3-amine CAS No. 384338-23-2

1-benzyl-N,4-dimethylpiperidin-3-amine

カタログ番号: B104929
CAS番号: 384338-23-2
分子量: 218.34 g/mol
InChIキー: NVKDDQBZODSEIN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Benzyl-N,4-dimethylpiperidin-3-amine is an organic compound with the molecular formula C14H22N2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is known for its applications in the synthesis of pharmaceuticals, particularly as an intermediate in the production of certain medications .

準備方法

Synthetic Routes and Reaction Conditions: 1-Benzyl-N,4-dimethylpiperidin-3-amine can be synthesized through several methods. One common route involves the reaction of 1-benzyl-4-methylpiperidine with methylamine under controlled conditions . The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis of this compound often involves the use of large-scale reactors and continuous flow processes to maximize yield and efficiency. The reaction conditions are optimized to minimize by-products and ensure high purity of the final product .

化学反応の分析

Types of Reactions: 1-Benzyl-N,4-dimethylpiperidin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

科学的研究の応用

Chemical Synthesis

Intermediate in Organic Synthesis
1-benzyl-N,4-dimethylpiperidin-3-amine serves as a crucial building block in the synthesis of complex organic molecules. Its unique piperidine structure allows for various substitutions that enhance its reactivity and utility in creating diverse chemical entities. This compound is particularly notable for its role in synthesizing JAK inhibitors, such as tofacitinib, which are used in treating autoimmune diseases like rheumatoid arthritis and psoriasis .

Synthetic Pathways
The synthesis of this compound typically involves several steps, including reductive amination and chiral resolution. For example, a common synthetic route includes the oxidation of precursor amines followed by resolution using agents like L-DTTA to obtain specific enantiomers .

StepDescription
1Oxidation of amine precursor
2Reductive amination
3Chiral resolution with L-DTTA

Biological Applications

Biological Activity
Research indicates that this compound exhibits significant biological activities due to its interaction with various molecular targets. It has been studied for its potential effects on immune signaling pathways through JAK inhibition. The compound's mechanism involves binding to JAK enzymes, modulating their activity, and subsequently affecting downstream signaling pathways related to inflammation .

Case Studies

  • Tofacitinib Development : As a precursor to tofacitinib, this compound has been pivotal in developing therapies for autoimmune conditions. Tofacitinib acts as a selective JAK inhibitor and has shown efficacy in clinical settings for treating conditions such as ulcerative colitis and rheumatoid arthritis .
  • Cancer Research : The compound's role in inhibiting JAK enzymes has implications in cancer treatment. Studies have identified mutations in JAK1 and JAK3 associated with T-cell acute lymphoblastic leukemia (T-ALL), suggesting that targeting these pathways could lead to novel therapeutic strategies .

Industrial Applications

Fine Chemicals Production
In industrial settings, this compound is utilized in producing fine chemicals and pharmaceutical intermediates. Its structural properties make it an essential component in synthesizing various drug candidates beyond JAK inhibitors.

作用機序

The mechanism of action of 1-benzyl-N,4-dimethylpiperidin-3-amine involves its interaction with specific molecular targets. It is known to act as a precursor to compounds that inhibit certain enzymes or receptors. For example, it is related to tofacitinib, a Janus kinase inhibitor used in the treatment of autoimmune diseases. The compound’s effects are mediated through its binding to these molecular targets, leading to the modulation of specific signaling pathways.

類似化合物との比較

Uniqueness: 1-Benzyl-N,4-dimethylpiperidin-3-amine is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable intermediate in pharmaceutical synthesis .

生物活性

1-benzyl-N,4-dimethylpiperidin-3-amine, particularly in its stereoisomeric forms such as (3S,4R) and (3R,4R), has garnered attention in the field of medicinal chemistry due to its significant biological activities. This compound serves primarily as an intermediate in the synthesis of Janus kinase (JAK) inhibitors, which are crucial in the treatment of autoimmune diseases. The following sections will delve into the compound's biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by its piperidine structure, which allows for various substitutions that can enhance its biological activity. The chemical formula is C14H22N2C_{14}H_{22}N_{2}, and it typically exists in several stereoisomeric forms, each exhibiting distinct biological properties due to their spatial arrangements.

The mechanism of action for this compound involves its interaction with specific molecular targets, particularly enzymes and receptors involved in immune signaling pathways. This compound acts as a precursor to potent JAK inhibitors such as tofacitinib. The binding affinity of the compound to these targets modulates their activity, leading to significant therapeutic effects:

  • JAK Inhibition : The compound inhibits JAK enzymes that play a vital role in the signaling pathways of various cytokines involved in inflammation and immune responses.
  • Signal Modulation : By interacting with these enzymes, the compound can alter downstream signaling pathways, affecting cellular responses to inflammatory stimuli .

Biological Activity

Research has demonstrated that this compound exhibits several notable biological activities:

  • Anti-inflammatory Effects : Studies indicate that this compound can inhibit specific inflammatory pathways, making it a candidate for treating conditions like rheumatoid arthritis and other autoimmune disorders.
  • Potential Neuroprotective Effects : The compound's structural similarities to other neuroactive agents suggest it may also have implications in treating neurological disorders.

Table 1: Summary of Biological Activities

Activity Description References
JAK InhibitionInhibits JAK enzymes involved in immune response modulation.
Anti-inflammatoryReduces inflammation through modulation of cytokine signaling pathways.
Neuroprotective PotentialMay exhibit protective effects in neurodegenerative conditions due to structural similarities with other agents.

Case Study: JAK Inhibitors Development

A significant application of this compound is its role in the synthesis of JAK inhibitors like tofacitinib. Tofacitinib has been approved for use in rheumatoid arthritis and other autoimmune diseases due to its ability to selectively inhibit JAK1 and JAK3. The synthesis pathway often involves multiple steps where this compound acts as a key intermediate .

特性

IUPAC Name

1-benzyl-N,4-dimethylpiperidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2/c1-12-8-9-16(11-14(12)15-2)10-13-6-4-3-5-7-13/h3-7,12,14-15H,8-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVKDDQBZODSEIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1NC)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80433175
Record name 1-benzyl-N,4-dimethylpiperidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80433175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

384338-23-2
Record name N,4-Dimethyl-1-(phenylmethyl)-3-piperidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=384338-23-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-benzyl-N,4-dimethylpiperidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80433175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred solution of 1-benzyl-4-methyl-piperidin-3-one (2.3 grams, 11.5 mmol), prepared by the methods of Iorio, M. A. and Damia, G., Tetrahedron, 26, 5519 (1970) and Grieco et al., Journal of the American Chemical Society, 107, 1768 (1985), (modified using 5% methanol as a co-solvent), both references are incorporated by reference in their entirety, dissolved in 23 mL of 2 M methylamine in tetrahydrofuran was added 1.4 mL (23 mmol) of acetic acid and the resulting mixture stirred in a sealed tube for 16 hours at room temperature. Triacetoxy sodium borohydride (4.9 grams, 23 mmol) was added and the new mixture stirred at room temperature in a sealed tube for 24 h, at which time, the reaction was quenched upon addition of 1 N sodium hydroxide (50 mL). The reaction mixture was then extracted 3×80 mL with ether, the combined ether layers dried over sodium sulfate (Na2SO4) and concentrated to dryness in vacuo affording 1.7 grams (69%) of the title compound as a white solid. LRMS: 219.1 (M+1).
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.4 mL
Type
reactant
Reaction Step Three
[Compound]
Name
Triacetoxy sodium borohydride
Quantity
4.9 g
Type
reactant
Reaction Step Four
Quantity
23 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
69%

Synthesis routes and methods II

Procedure details

The reduction of cis-(1-benzyl-4-methyl-piperidin-3-yl)-carbamic acid methyl ester was performed by charging 2 grams substrate (1 equiv., 7.62 mmol) to a solution of 20 ml THF (10 volumes) and 15.2 ml 1 M LAH in THF (2 equiv., 15.2 mmol). The addition was performed at a rate so that the temperature reached 30°-40° C. and then the reaction was allowed to cool to 20° C. The reaction was worked up by quenching with 40 ml Rochelle Salt (20 volumes) to a temperature of 35° C. and then extracting the product 2 times into 20 ml methylene chloride (10 volumes). The filtrate was then concentrated to a clear and colorless oil. (90% yield). Note that the starting material needs to be clean in order for this reaction to proceed in high yield.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
15.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
15.2 mmol
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

To a stirred solution of the product from Method E (3.81 grams/0.019 mol) and 38 mL of 2.0 M methylamine in THF was added 2.2 mL of acetic acid and the resulting mixture stirred at room temperature for 1.5 hours. Triacetoxysodiumborohydride (NaB(OAc)3H) (7.94 grams/0.038 mol) was added as a solid and the new mixture stirred at room temperature for 18 hours. The reaction was quenched with 2 N hydrochloric acid and the pH adjusted to 1. The reaction mixture was washed two times with ether, the aqueous layer then adjusted to pH of 12 with 6 N sodium hydroxide (aq) and extracted three times with dichloromethane The combined dichloromethane layers were dried over Na2SO4, filtered and evaporated to dryness in vacuo affording 3.51 grams (87.75%) of the title compound as dark yellow oil. LRMS: 219.1 (M+1).
[Compound]
Name
product
Quantity
3.81 g
Type
reactant
Reaction Step One
Quantity
38 mL
Type
reactant
Reaction Step One
Quantity
2.2 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Triacetoxysodiumborohydride
Quantity
7.94 g
Type
reactant
Reaction Step Two
Yield
87.75%

Synthesis routes and methods IV

Procedure details

At about 0° C., lithium aluminum hydride (3.6 g, 92.8 mmol, 5.00 equiv.) was added in several batches to a solution of methyl 1-benzyl-4-methylpiperidin-3-yl-carbamate (5.0 g, 18.1 mmol, 1.00 equiv.) in tetrahydrofuran (100 mL). The resulting solution was heated at reflux for about 16 hours, and then water (10 mL) was added. The mixture was filtered, and the resulting filtrate was concentrated in vacuo to give a crude residue that was then purified by silica gel column chromatography (dichloromethane/methanol (20:1)) to afford the title product as a yellow oil (3.0 g; yield=72%). 1H NMR (300 MHz, CDCl3) δ: 7.20-7.38 (m, 5H), 3.58 (d, J=13.2 Hz, 1H), 3.48 (d, J=13.2 Hz, 1H), 2.60-2.82 (m, 2H), 2.46 (br s, 1H), 2.34 (s, 3H), 2.02-2.22 (m, 2H), 2.64-2.84 (m, 2H), 1.45-1.58 (m, 2H), 0.97 (d, J=6.9 Hz, 3H). LC-MS: m/z=219 (M+H)+.
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Yield
72%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-benzyl-N,4-dimethylpiperidin-3-amine
Reactant of Route 2
Reactant of Route 2
1-benzyl-N,4-dimethylpiperidin-3-amine
Reactant of Route 3
1-benzyl-N,4-dimethylpiperidin-3-amine
Reactant of Route 4
1-benzyl-N,4-dimethylpiperidin-3-amine
Reactant of Route 5
1-benzyl-N,4-dimethylpiperidin-3-amine
Reactant of Route 6
1-benzyl-N,4-dimethylpiperidin-3-amine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。